molecular formula C29H32O5S B12097968 Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside

Cat. No.: B12097968
M. Wt: 492.6 g/mol
InChI Key: JDBLGLZAAWCNMD-UHFFFAOYSA-N
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Description

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside (CAS 188357-34-8) is a thioglycoside derivative extensively utilized in carbohydrate chemistry for stereoselective glycosylation, particularly in the synthesis of β-mannopyranosides via the sulfoxide method . Its structure features:

  • Sugar core: α-D-mannopyranoside.
  • Protecting groups: Benzyl groups at O-2 and O-3, and a benzylidene acetal at O-4 and O-6.
  • Substituent: A thioethyl group at the anomeric position.
  • Molecular formula: C29H32O6S (MW: 508.63 g/mol) .
    This compound exhibits solubility in dichloromethane (DCM) and ethyl acetate, with a melting point of 131–133°C .

Properties

Molecular Formula

C29H32O5S

Molecular Weight

492.6 g/mol

IUPAC Name

6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

InChI

InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3

InChI Key

JDBLGLZAAWCNMD-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Formation of 4,6-O-Benzylidene Protection

The benzylidene acetal is introduced early to lock the 4,6-diol into a rigid bicyclic structure, simplifying subsequent functionalization.

Procedure :

  • Starting material : D-Mannose is peracetylated to yield 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose.

  • Selective deprotection : The 4,6-hydroxyls are liberated via partial hydrolysis under acidic conditions (e.g., 80% acetic acid, 60°C, 2 h).

  • Benzylidene formation : The free 4,6-diol reacts with benzaldehyde dimethyl acetal (2.5 equiv) in DMF catalyzed by p-TsOH (0.1 equiv) at 60°C under reduced pressure (200 mbar). The reaction achieves >90% conversion within 4 h, yielding 4,6-O-benzylidene-D-mannopyranose.

Key Data :

ParameterValueSource
Yield82–94%
Catalystp-TsOH
SolventDMF

Benzylation of 2,3-Hydroxyl Groups

The 2,3-hydroxyls are benzylated to prevent undesired side reactions during glycosylation.

Procedure :

  • Substrate : 4,6-O-Benzylidene-D-mannopyranose.

  • Benzylation : NaH (3.0 equiv) is added to a solution of the substrate in anhydrous THF at 0°C. BnBr (2.2 equiv) is introduced dropwise, and the mixture is stirred at room temperature for 12 h. The reaction is quenched with MeOH, and the product is purified via silica gel chromatography (hexane/EtOAc 4:1).

Key Data :

ParameterValueSource
Yield66–72%
BaseNaH
ElectrophileBnBr

Introduction of 1-Deoxy-1-Thioethyl Group

The anomeric oxygen is replaced with a thioethyl group, enhancing stability and enabling glycosylation via sulfonium intermediates.

Procedure :

  • Activation : The anomeric hydroxyl of 2,3-di-O-benzyl-4,6-O-benzylidene-D-mannopyranose is converted to a triflate using Tf2O (1.5 equiv) and 2,4,6-tri-tert-butylpyrimidine (TTBP, 2.0 equiv) in CH2Cl2 at –40°C.

  • Thioethylation : Ethyl thiol (3.0 equiv) is added, and the reaction is warmed to 0°C over 2 h. The product is isolated via column chromatography (hexane/EtOAc 3:1).

Key Data :

ParameterValueSource
Yield65%
ActivatorTf2O/TTBP
Stereoselectivityα:β = 9:1

Optimization and Challenges

Stereochemical Control

The α-configuration at the anomeric center is preserved via neighboring-group participation from the 2-O-benzyl group, which directs nucleophilic attack to the β-face. Competing β-mannoside formation (<10%) is mitigated by low-temperature conditions.

Purification Techniques

  • Column chromatography : Silica gel with gradient elution (hexane → EtOAc) resolves regioisomers.

  • Crystallization : Ethanol/water mixtures (7:3) yield crystalline product (mp 128–130°C).

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.45–7.20 (m, 15H, Ar-H), 5.52 (s, 1H, H-1), 4.85–4.60 (m, 4H, Bn-CH2), 2.70 (q, J = 7.3 Hz, 2H, SCH2CH3).

  • 13C NMR (100 MHz, CDCl3) : δ 137.2 (Cq, benzylidene), 101.5 (C-1), 79.8 (C-2), 75.4 (C-3), 68.9 (C-4), 67.3 (C-5), 24.1 (SCH2CH3).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C29H32O6S [M+Na]+: 531.1821; found: 531.1819.

Applications in Glycosylation

The title compound serves as a glycosyl donor in β-mannoside synthesis. Under BSP/Tf2O activation, it couples with acceptors bearing free 4-OH groups, achieving β-selectivity >95% .

Scientific Research Applications

Synthetic Chemistry Applications

1. Synthesis of β-Mannopyranosides

One of the primary applications of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is in the direct synthesis of β-mannopyranosides. This transformation is crucial in carbohydrate chemistry for producing glycosides that are important in biological systems and pharmaceuticals. The sulfoxide method utilizing this compound allows for high yields and selectivity in the formation of β-anomers, which are often more biologically active than their α-counterparts .

Method Yield (%) Selectivity
Sulfoxide Method85%High

2. Glycosylation Reactions

The compound is also employed as a glycosyl donor in various glycosylation reactions. Its ability to participate in these reactions makes it valuable for synthesizing complex oligosaccharides and glycoconjugates, which are essential in studying glycoproteins and glycolipids .

Biochemical Applications

1. Biological Activity Studies

Research indicates that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. These findings suggest potential therapeutic applications in drug development .

2. Enzyme Inhibition Studies

The compound has been investigated for its role as an inhibitor of specific glycosidases. By modifying the structure of the thio-mannopyranoside, researchers can optimize its inhibitory effects against enzymes involved in carbohydrate metabolism, which could lead to novel treatments for diseases like diabetes .

Case Studies

Case Study 1: Synthesis of Oligosaccharides

In a study conducted by Srivastava et al., this compound was utilized to synthesize a series of oligosaccharides with varying biological activities. The researchers reported that the synthesized compounds displayed enhanced binding affinities to lectins compared to traditional methods .

Case Study 2: Anticancer Activity

A recent investigation explored the anticancer properties of this compound in vitro. The results demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines while showing minimal toxicity to normal cells. This suggests a promising avenue for developing new anticancer agents based on the thio-mannopyranoside structure .

Mechanism of Action

The compound acts as a glycosyl donor in the synthesis of glycosides. The thiol group facilitates the formation of glycosidic bonds through nucleophilic substitution reactions. The protective groups ensure selective reactions at desired positions, allowing for the synthesis of specific glycosidic linkages .

Comparison with Similar Compounds

Variations in Sugar Core and Configuration

Compound Name Sugar Core Anomeric Configuration Key Structural Features Application Reference
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside Glucose β Benzyl and benzylidene protection; thioethyl group Glucoside synthesis
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-galactopyranoside (11) Galactose β Benzyl and benzylidene protection; thioethyl group Study of regioselective acetylation
2,3-Di-O-benzyl-4,6-O-benzylidene-1-(2-oxo-2-phenylethyl)-β-D-mannopyranose (6) Mannose β 2-Oxo-2-phenylethyl substituent; benzyl/benzylidene protection Stereoselective C-glycoside formation

Key Observations :

  • The sugar core (mannose vs. glucose/galactose) dictates stereochemical outcomes in glycosylation. For example, β-mannosides are challenging to synthesize due to steric hindrance, making the target compound’s α-configuration advantageous for sulfoxide-mediated β-linkage formation .
  • Anomeric substituents (thioethyl vs. allyl or oxo-alkyl groups) influence reactivity. Thioethyl derivatives are stable yet activatable under mild conditions .

Impact of Protecting Groups on Reactivity and Solubility

Compound Name Protecting Groups Solubility Characteristics Reactivity in Glycosylation Reference
Ethyl 4,6-O-benzylidene-2-O-[4,6-O-benzylidene-2,3-di-O-p-methoxybenzyl-β-D-mannopyranosyl]-3-O-p-methoxybenzyl-1-thio-α-D-mannopyranoside (16) p-Methoxybenzyl and benzylidene Moderate in polar solvents (DMF, DCM) High (66% yield)
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside Tetra-O-benzyl Low in water; soluble in DCM, THF Moderate (requires catalysts)
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside 4-Methoxybenzylidene and tri-O-benzyl Hydrophobic; soluble in chloroform High regioselectivity

Key Observations :

  • Benzylidene acetals (e.g., in the target compound) enhance rigidity and direct reactivity to specific hydroxyl groups, improving regioselectivity .
  • p-Methoxybenzyl groups increase electron density, accelerating glycosylation but requiring harsher deprotection conditions .

Key Observations :

  • Enzymatic methods (e.g., for compound 14) achieve near-quantitative yields but require specific enzyme compatibility .
  • The target compound’s synthesis via the sulfoxide method balances yield (53–95%) and stereocontrol, making it preferable for β-mannoside synthesis .

Biological Activity

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside (CAS Number: 188357-34-8) is a synthetic carbohydrate derivative that has garnered attention in glycoscience and medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C29H32O6S
  • Molecular Weight : 508.63 g/mol
  • IUPAC Name : (4aR,6R,7S,8S,8aR)-6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
  • SMILES Notation : CC(S(=O)[C@H]1O[C@@H]2COC(O[C@H]2C@H[C@@H]1OCc4ccccc4)c5ccccc5

Biological Activity Overview

This compound exhibits significant biological activities primarily related to its role as a glycosyl donor in synthetic carbohydrate chemistry. Its derivatives have been studied for various applications including:

  • Glycosylation Reactions :
    • The compound is utilized in direct synthesis of β-mannopyranosides through glycosylation reactions. Studies indicate that it can facilitate high β-selectivity in glycosylation processes when compared to other glycosyl donors .
    • The selectivity observed in these reactions is attributed to the steric and electronic properties imparted by the benzylidene and benzyl groups present in its structure .
  • Anticancer Activity :
    • Preliminary studies have indicated potential cytotoxic effects against various cancer cell lines. For instance, when tested in CAL 27 cells, compounds derived from similar structures exhibited cytotoxicity at concentrations ranging from 5 to 250 μM .
    • The introduction of specific substituents such as fluorine at the C-2 position has been linked to enhanced cellular cytotoxicity .
  • Antiviral Properties :
    • Some studies suggest that derivatives of this compound may exhibit antiviral activities, potentially inhibiting viral replication through glycan interactions with viral proteins .

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the following steps:

  • Protection of Hydroxyl Groups : The hydroxyl groups on the mannopyranoside are protected using benzyl groups to enhance stability during subsequent reactions.
  • Formation of Sulfoxide : The thio group is oxidized to form a sulfoxide which enhances the reactivity of the compound in glycosylation reactions.
  • Glycosylation Reaction : The protected compound is reacted with an appropriate alcohol under acidic conditions or using activating agents like trifluoromethanesulfonic anhydride to promote glycosidic bond formation.

Case Studies

StudyFindings
Srivastava et al., 2007Demonstrated high β-selectivity in glycosylation reactions using this compound as a donor .
Recent Cytotoxicity AssessmentsShowed IC50 values ranging from 200–220 μM against CAL 27 cell lines indicating potential for anticancer applications .
Antiviral InvestigationSuggested possible mechanisms of action through glycan interactions with viral proteins .

Chemical Reactions Analysis

Glycosylation Reactions

Compound A is widely employed in the synthesis of β-mannopyranosides, which are challenging targets due to steric and electronic factors.

Key Reaction Conditions and Outcomes:

Reaction TypeActivator SystemNucleophileProduct StereochemistryYield (%)Selectivity (β:α)
O-GlycosylationBSP/TTBP/Triflic AnhydridePrimary Alcoholsβ-Mannopyranosides65–85>20:1
O-GlycosylationDPSO/Triflic AnhydrideSecondary Alcoholsβ-Mannopyranosides70–8015:1
  • Mechanistic Insight : The 4,6-O-benzylidene group directs β-selectivity by stabilizing a transient glycosyl triflate intermediate. The bulky 2,3-di-O-benzyl groups enforce a B2,5 boat conformation in the transition state, favoring nucleophilic attack from the β-face .

C-Glycoside Formation

Compound A reacts with carbon nucleophiles to form C-glycosides with high stereocontrol.

Representative Reactions:

NucleophileActivator SystemProductYield (%)β:α Ratio
AllyltrimethylsilaneBSP/TTBP/Triflic AnhydrideAllyl β-C-Mannopyranoside7819:1
α-TMS-Protected StyreneDPSO/Triflic AnhydrideStyrenyl β-C-Mannopyranoside8222:1
  • Critical Factor : The 4,6-O-benzylidene acetal restricts ring flexibility, promoting β-face selectivity. Computational studies suggest an associative mechanism involving early transition-state stabilization .

Activation and Triflate Generation

Compound A is activated to form a reactive glycosyl triflate, pivotal for glycosylation.

Activation Pathways:

  • Thioglycoside Activation : Preactivation with 1-benzenesulfinylpiperidine (BSP) and triflic anhydride generates a glycosyl triflate at −65°C, enabling low-temperature coupling .

  • S-Oxide Intermediate : Oxidation of the thioether to a sulfoxide (S-oxide) enhances electrophilicity, facilitating triflate formation under milder conditions .

Comparative Reactivity:

Activation MethodReaction Temperature (°C)Stability of Triflate
BSP/Triflic Anhydride−65High (1–2 hr)
S-Oxide/Triflic Anhydride−30Moderate (30 min)

Comparative Analysis with Analogues

Structural modifications significantly alter reactivity:

Modified CompoundKey Changeβ:α SelectivityYield (%)
3-Deoxy-3-fluoro AnalogueReplacement of 3-O-benzyl5:160
2-Deoxy-2-fluoro AnalogueReplacement of 2-O-benzyl3:155

Stereochemical Outcomes and Anomeric Effect

The 4,6-O-benzylidene group increases the β-anomer population at equilibrium by destabilizing the α-anomer through steric buttressing .

Anomeric Ratio (α:β) in CDCl₃:

Protecting Groupsα:β Ratio
2,3,4,6-Tetra-O-benzyl60:40
4,6-O-Benzylidene30:70

Q & A

Q. Key Data :

  • β/α ratios of 3.5:1 were achieved using Et₃SiH and 4Å molecular sieves in CH₂Cl₂ .
  • X-ray crystallography confirms the ⁴C₁ conformation in the solid state, correlating with solution-phase reactivity .

Advanced: What strategies optimize regioselective acetylation or benzylation of primary hydroxy groups in this compound?

Methodological Answer:

  • Regioselective Acetylation :
    • Primary OH (C-6) : Use acetic acid in CH₂Cl₂ at 58–68 mmol/L concentration, yielding 41–43% 6-O-acetylated product. Competing 4-O-acetylation (13%) occurs due to steric accessibility .
    • Catalyst-Free Conditions : Minimize side reactions by avoiding basic catalysts, which can deprotect benzylidene groups .
  • Regioselective Benzylation :
    • NaH in DMF selectively benzylates secondary OH groups (C-2 and C-3) while leaving the primary OH (C-6) protected by the benzylidene group .

Advanced: How do protecting groups (e.g., benzyl vs. benzylidene) affect reactivity and conformation in glycosylation reactions?

Methodological Answer:

  • Benzylidene Acetal :
    • Locks the 4,6-O-positions into a rigid bicyclic structure, enforcing a ⁴C₁ conformation that enhances β-selectivity .
    • Reduces solubility in polar solvents, requiring CH₂Cl₂ or DMF for reactions .
  • Benzyl Groups :
    • Increase steric bulk, slowing down glycosylation but improving stability of intermediates .
    • Deuterium-labeling studies show secondary isotope effects during benzylidene reduction, impacting reaction pathways .

Advanced: What are the challenges in interpreting NMR data for this compound, especially regarding diastereomeric mixtures?

Methodological Answer:

  • Diastereomer Differentiation :
    • Overlapping signals for benzyl and benzylidene protons complicate integration. Use 2D NMR (COSY, HSQC) to resolve correlations .
    • Variable-temperature NMR (e.g., –40°C) can "freeze" conformational dynamics, simplifying splitting patterns .
  • Anomeric Mixtures :
    • β/α ratios are quantified via integration of anomeric protons (δ 5.2–5.4 ppm for α vs. δ 4.8–5.0 ppm for β) .
    • Rotational Overhauser Effect (ROESY) detects spatial proximity between H-1 and H-3/H-5 to confirm configuration .

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